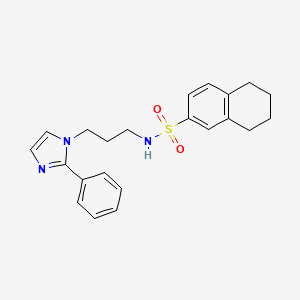
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.
Structure and Properties
The compound features an imidazole ring, a phenyl group, and a sulfonamide moiety attached to a tetrahydronaphthalene structure. Its molecular formula is C18H19N3O2S, and it has been characterized for various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 345.43 g/mol |
| IUPAC Name | N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
| Solubility | Soluble in DMSO and ethanol |
The primary target of this compound is the p97/VCP ATPase , where it acts as a covalent inhibitor . This inhibition occurs at the C522 residue of p97, leading to significant effects on cellular processes such as protein degradation pathways and cell cycle regulation.
Cellular Effects
The compound has been shown to influence various signaling pathways:
- Inhibition of Cytochrome P450 Enzymes : This affects drug metabolism and can lead to increased bioavailability of co-administered drugs.
- Modulation of Protein Kinases : It impacts key pathways involved in cell proliferation and apoptosis.
In Vitro Studies
In laboratory settings, this compound has demonstrated the following activities:
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells by modulating the expression levels of key proteins involved in the apoptotic pathway (e.g., Bax and Bcl-2) .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on pancreatic cancer cell lines. The compound showed:
- A significant reduction in cell viability at concentrations as low as 0.5 µM.
- Enhanced apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Enzyme Inhibition
Research highlighted the ability of this compound to inhibit specific isoforms of carbonic anhydrases (CAs), which are crucial in tumor biology. The inhibition profile against hCA IX and XII was particularly noteworthy:
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.15 |
| Standard Inhibitor (Acetazolamide) | 0.25 |
Propriétés
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-28(27,21-12-11-18-7-4-5-10-20(18)17-21)24-13-6-15-25-16-14-23-22(25)19-8-2-1-3-9-19/h1-3,8-9,11-12,14,16-17,24H,4-7,10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWHEOSESFAOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














